2-(4-Biphenylyl)-2-methyloxirane
Description
Structure
3D Structure
Properties
CAS No. |
64371-62-6 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-methyl-2-(4-phenylphenyl)oxirane |
InChI |
InChI=1S/C15H14O/c1-15(11-16-15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
DJIDYCCUSRPPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Fundamental Aspects of Biphenyl Substituted Oxiranes in Organic Chemistry Research
Contextualization of the Biphenylyl Moiety in Oxirane Chemistry
The biphenyl (B1667301) group, consisting of two phenyl rings linked by a single bond, imparts significant steric and electronic characteristics to the molecules it is a part of. ontosight.ainih.gov When attached to an oxirane ring, as in 2-(4-Biphenylyl)-2-methyloxirane, the biphenyl moiety's influence is profound. The biphenyl structure can affect the physical properties of the compound, such as its melting point and solubility, and can also confer specific electronic properties due to the conjugated system of the aromatic rings. cymitquimica.com
The presence of the biphenyl group on the oxirane ring introduces considerable steric hindrance. This bulkiness can direct the regioselectivity of ring-opening reactions, where nucleophiles may preferentially attack the less sterically hindered carbon atom of the epoxide. Electronically, the biphenyl group can influence the reactivity of the oxirane. The aromatic system can stabilize adjacent carbocationic intermediates that may form during acid-catalyzed ring-opening reactions, thereby affecting the reaction mechanism and the nature of the products formed.
The general reactivity of epoxides, which are three-membered rings containing two carbon atoms and one oxygen atom, stems from their significant ring strain. wikipedia.org This inherent instability makes them susceptible to ring-opening reactions by a variety of nucleophiles under either acidic or basic conditions. cymitquimica.commasterorganicchemistry.com The substitution pattern on the oxirane ring, in this case with a biphenyl and a methyl group, is a critical determinant of its chemical behavior.
| Feature | Description | Reference |
| Functional Group | Oxirane (Epoxide) | A three-membered cyclic ether with significant ring strain, making it highly reactive. wikipedia.org |
| Substituent | Biphenyl | Two benzene (B151609) rings connected by a single covalent bond, contributing steric bulk and electronic effects. nih.gov |
| Reactivity Driver | Ring Strain | The primary factor contributing to the high reactivity of epoxides compared to other ethers. wikipedia.orgmasterorganicchemistry.com |
Stereochemical Considerations in this compound
Stereochemistry is a critical aspect of the chemistry of this compound, defining its three-dimensional structure and its interactions with other chiral molecules.
The this compound molecule possesses a chiral center at the C2 position of the oxirane ring. This carbon atom is bonded to four different groups: the oxygen atom of the ring, the CH2 group (C3) of the ring, a methyl group, and a 4-biphenylyl group. Due to the presence of this stereocenter, the molecule is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. mdpi.com
These enantiomers are designated as (R)-2-(4-Biphenylyl)-2-methyloxirane and (S)-2-(4-Biphenylyl)-2-methyloxirane, according to the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties, such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions. Their reactivity with other achiral reagents is identical, but they can exhibit different reaction rates and form different products when reacting with other chiral molecules. The synthesis of such compounds often results in a racemic mixture, which is an equal mixture of both enantiomers. mdpi.com
While this compound itself only has one chiral center and thus only two stereoisomers (the enantiomeric pair), diastereomers become a consideration in more complex molecules that might incorporate this structure. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org They arise when a compound has two or more stereocenters.
For instance, if a reaction involving this compound introduces a second chiral center into the molecule, four stereoisomers could potentially be formed. These would consist of two pairs of enantiomers, and the relationship between a molecule from one pair and a molecule from the other pair would be diastereomeric. pressbooks.pub Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, and can be separated by standard laboratory techniques like chromatography. libretexts.org The formation of diastereomers is common in the reactions of chiral epoxides with chiral reagents or catalysts. mdpi.com
| Stereoisomer Type | Definition | Key Characteristics |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Opposite configurations at all chirality centers; identical physical properties (except for optical rotation). libretexts.org |
| Diastereomers | Stereoisomers that are not mirror images of each other. | Opposite configurations at some, but not all, chirality centers; different physical properties. libretexts.orgpressbooks.pub |
Role of Oxirane Ring Strain in Chemical Reactivity Theories
The chemical reactivity of oxiranes is fundamentally governed by the concept of ring strain. This strain is a form of instability that arises from bond angles deviating from their ideal values. wikipedia.orglscollege.ac.in In an oxirane ring, the internal C-C-O and C-O-C bond angles are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms. lscollege.ac.inresearchgate.net
This high degree of angle strain, combined with torsional strain from the eclipsing of bonds on adjacent carbon atoms, results in a high amount of stored potential energy within the ring. wikipedia.orgmasterorganicchemistry.com The strain energy of the parent oxirane molecule is approximately 27 kcal/mol. masterorganicchemistry.com This stored energy provides a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring, as this relieves the strain.
The relief of ring strain is the primary reason why epoxides undergo ring-opening reactions under conditions that would not affect acyclic ethers. masterorganicchemistry.com The potential energy contained within the strained bonds can be harnessed to drive reactions in organic synthesis. lscollege.ac.in The presence of substituents on the oxirane ring, such as the biphenyl and methyl groups in this compound, can modulate this reactivity. Steric hindrance from these bulky groups can influence the site of nucleophilic attack, while electronic effects can stabilize or destabilize intermediates, thereby affecting the reaction pathway and rate. The high reactivity endowed by ring strain makes biphenyl-substituted oxiranes versatile building blocks for the synthesis of more complex molecules. cymitquimica.com
Chemical Reactivity and Mechanistic Investigations of 2 4 Biphenylyl 2 Methyloxirane
Epoxide Ring-Opening Reactions
Epoxide ring-opening is a cornerstone of synthetic chemistry, providing a versatile route to 1,2-difunctionalized compounds. For an unsymmetrical epoxide like 2-(4-biphenylyl)-2-methyloxirane, the regioselectivity of this opening—whether the nucleophile attacks the more substituted C2 or the less substituted C3—is a key mechanistic question determined by the reaction pathway.
Under neutral or basic conditions, the ring-opening of epoxides typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nucleophile attacks one of the epoxide carbons, leading to a concerted breaking of the carbon-oxygen bond. Due to the high sensitivity of the SN2 reaction to steric hindrance, the nucleophile preferentially attacks the less sterically encumbered carbon atom. For this compound, this site is the C3 carbon.
Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon-based nucleophiles that readily react with epoxides to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org Given their strong nucleophilicity and typically basic nature, these reactions follow the SN2 pathway. The nucleophilic carbon of the organometallic reagent attacks the less hindered C3 position of the oxirane ring, yielding a tertiary alcohol after acidic workup. youtube.compressbooks.pub
Table 1: Predicted Products from Reactions with Carbon Nucleophiles
| Nucleophile | Reagent Example | Predicted Product | Regioselectivity |
| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | 1-(4-Biphenylyl)-1-methyl-3-phenylpropan-1-ol | Attack at C3 |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | 1-(4-Biphenylyl)-1-methylhexan-1-ol | Attack at C3 |
In basic or neutral conditions, oxygen nucleophiles such as hydroxide (B78521) or alkoxides also open the epoxide ring via an SN2 mechanism. The reaction with hydroxide ions (basic hydrolysis) yields a diol, while reaction with an alkoxide in its corresponding alcohol solvent produces a hydroxy ether. In both cases, the nucleophilic attack occurs at the sterically more accessible C3 carbon.
Table 2: Predicted Products from Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Predicted Product | Regioselectivity |
| Hydroxide | Sodium Hydroxide (NaOH) in H₂O | 1-(4-Biphenylyl)-1-methylpropane-1,2-diol | Attack at C3 |
| Alkoxide | Sodium Methoxide (NaOMe) in Methanol | 1-(4-Biphenylyl)-1-methoxy-1-methylpropan-2-ol | Attack at C3 |
Nitrogen-containing nucleophiles, including amines and the azide (B81097) ion, are effective for the ring-opening of epoxides, providing access to valuable amino alcohols and azido (B1232118) alcohols. nih.gov Ammonia, primary amines, and secondary amines attack the C3 position in an SN2 fashion. organic-chemistry.org The azide ion (N₃⁻) is a particularly effective nucleophile for this transformation, and reactions with sodium azide are highly regioselective, yielding the product of attack at the least substituted carbon. researchgate.netorganic-chemistry.org
Table 3: Predicted Products from Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Predicted Product | Regioselectivity |
| Amine | Diethylamine (Et₂NH) | 1-(Diethylamino)-2-(4-biphenylyl)propan-2-ol | Attack at C3 |
| Azide | Sodium Azide (NaN₃) | 1-Azido-2-(4-biphenylyl)propan-2-ol | Attack at C3 |
Thiols and their conjugate bases, thiolates, are excellent soft nucleophiles that readily open epoxides at the less hindered position. rsc.org Halide ions can also serve as nucleophiles, though their reactivity is generally lower than that of the aforementioned species. The reaction of this compound with a thiol under basic conditions or a halide salt would result in the formation of a hydroxy thioether or a halo alcohol, respectively, via attack at C3.
Table 4: Predicted Products from Reactions with Sulfur and Halogen Nucleophiles
| Nucleophile | Reagent Example | Predicted Product | Regioselectivity |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(4-Biphenylyl)-1-(phenylthio)propan-2-ol | Attack at C3 |
| Halide | Lithium Bromide (LiBr) | 1-Bromo-2-(4-biphenylyl)propan-2-ol | Attack at C3 |
In the presence of an acid catalyst, the mechanism of epoxide ring-opening changes significantly. The acid first protonates the epoxide oxygen, converting the poor hydroxyl leaving group into a good water leaving group. This protonation makes the epoxide carbons more electrophilic. The subsequent ring-opening step exhibits SN1-like character. The C-O bond that is more capable of sustaining a positive charge breaks, leading to the formation of a carbocation-like transition state.
For this compound, the bond between the oxygen and the tertiary, benzylic-type carbon (C2) will preferentially cleave. The resulting tertiary carbocation is significantly stabilized by both hyperconjugation from the methyl group and, more importantly, resonance delocalization across the biphenyl (B1667301) system. The nucleophile then attacks this highly stabilized electrophilic center at C2. youtube.comyoutube.com This results in a reversal of regioselectivity compared to the nucleophilic pathway.
Acid-catalyzed hydrolysis, for instance, involves the attack of a water molecule at the C2 position, yielding 1-(4-biphenylyl)-1-methylpropane-1,2-diol, the regioisomeric diol to that formed under basic conditions. ucla.edursc.org Similarly, reaction with an alcohol under acidic conditions will produce a hydroxy ether with the alkoxy group at the C2 position.
Table 5: Predicted Products from Electrophilic Ring-Opening Reactions
| Reaction | Reagents | Predicted Product | Regioselectivity |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O | 1-(4-Biphenylyl)-1-methylpropane-1,2-diol | Attack at C2 |
| Acid-Catalyzed Alcoholysis | H₂SO₄ (cat.), Methanol | 2-(4-Biphenylyl)-2-methoxypropan-1-ol | Attack at C2 |
Acid-Catalyzed Ring-Opening Transformations
The oxirane ring of this compound is susceptible to cleavage under acidic conditions. libretexts.org In the presence of an acid catalyst, the oxygen atom of the epoxide is protonated, forming a good leaving group. libretexts.org This is followed by nucleophilic attack on one of the carbon atoms of the oxirane ring. jsynthchem.com The regiochemistry of this ring-opening is dependent on the structure of the epoxide and the reaction conditions. libretexts.org
For an asymmetrically substituted epoxide like this compound, the nucleophilic attack can occur at either the tertiary or the secondary carbon atom. In acid-catalyzed reactions, the attack generally occurs at the more substituted carbon atom, a regioselectivity that is attributed to the development of a partial positive charge on this carbon in the transition state, which is stabilized by the biphenyl group. libretexts.orglibretexts.org This pathway has characteristics of both SN1 and SN2 mechanisms. libretexts.org For instance, the hydrolysis of epoxides in dilute aqueous acid leads to the formation of 1,2-diols (vicinal glycols). libretexts.org The use of anhydrous hydrogen halides (HX) results in the formation of a trans-halohydrin. libretexts.org
Base-Catalyzed Ring-Opening Transformations
Under basic conditions, the ring-opening of epoxides proceeds via a typical SN2 mechanism. libretexts.org A strong nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. libretexts.orgresearchgate.net For this compound, this would be the secondary carbon atom. This reaction is driven by the relief of the ring strain in the three-membered epoxide ring. libretexts.org A variety of nucleophiles can be employed for base-catalyzed ring-opening, including hydroxide ions, alkoxides, amines, and Grignard reagents. libretexts.orglibretexts.org The reaction with hydroxide ions, typically at elevated temperatures, yields a 1,2-diol. libretexts.org
Rearrangement Reactions of Biphenylyl Oxiranes
Conversion to Carbonyl Compounds (Aldehydes/Ketones)
Epoxides can undergo rearrangement to form carbonyl compounds such as aldehydes and ketones. This isomerization can be promoted by various reagents. For example, the treatment of aldehyde-2,4-dinitrophenylhydrazone derivatives with acid or UV irradiation can lead to isomerization between E- and Z-isomers. nih.gov While this specific example relates to a derivative, it highlights the potential for isomerization in related systems. The rearrangement of the epoxide itself to a carbonyl compound would involve the migration of a substituent from one carbon of the oxirane ring to the other.
Pinacol-Type Rearrangements
The pinacol (B44631) rearrangement is a classic organic reaction that converts a 1,2-diol to a ketone or aldehyde under acidic conditions. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migration of an alkyl or aryl group. wikipedia.orgbyjus.com While the substrate for the classical pinacol rearrangement is a 1,2-diol, related rearrangements can occur with epoxides, particularly under Lewis acid catalysis. nih.gov In the case of this compound, treatment with a Lewis acid could lead to the formation of a carbocation at the tertiary position, stabilized by the biphenyl group. A subsequent migration of the methyl group would lead to the formation of a ketone. The driving force for this rearrangement is the formation of a more stable oxonium ion. wikipedia.org
Oxidation and Reduction Chemistry of the Oxirane Moiety
Chemoselective Reduction to Alcohols
The oxirane ring can be chemoselectively reduced to an alcohol. This transformation is significant as it allows for the conversion of the epoxide functionality while preserving other functional groups within the molecule. One method for the reduction of amides to alcohols with high chemoselectivity for C-N bond cleavage involves the use of SmI2/amine/H2O. nih.gov While this method is specific to amides, it demonstrates the principle of chemoselective reduction. For the direct reduction of the epoxide, reagents that can selectively deliver a hydride to one of the carbon atoms of the oxirane ring would be required. The reduction of an epoxide typically yields an alcohol, with the regioselectivity depending on the reaction conditions and the substitution pattern of the epoxide. In some cases, reductive ring opening of epoxides can occur during other transformations, such as the hydrogenation of a nitro group in the presence of a platinum catalyst. mdpi.com A facile method for the selective reduction of a carboxylic acid group to its corresponding alcohol has been achieved by activating the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with sodium borohydride. nih.gov This highlights the possibility of selectively targeting one functional group in a multifunctional molecule.
Controlled Oxidation Pathways
There is currently no specific data available in the scientific literature detailing the controlled oxidation of this compound. In principle, the oxidation of the biphenyl moiety could lead to the formation of hydroxylated or quinone-like structures, depending on the oxidant and reaction conditions. The presence of the oxirane ring could influence the regioselectivity of such oxidations. Conversely, oxidation of the oxirane ring itself is unlikely without its cleavage. A more probable reaction would be the rearrangement or ring-opening of the epoxide under oxidative conditions, potentially leading to the formation of a carbonyl group and other functionalized products. The specific pathways and the products formed would be highly dependent on the reagents and catalysts employed.
Cross-Coupling Reactions Involving Oxirane Derivatives
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions are extensively used with aryl halides and related compounds, their application to oxirane derivatives, particularly as electrophilic partners, is less common but of growing interest.
C–C Bond Forming Reactions
The scientific literature lacks specific examples of C-C bond forming reactions involving this compound. However, based on the reactivity of other epoxides, several potential pathways can be postulated. For instance, organometallic reagents, such as Grignard reagents or organolithium compounds, could attack one of the electrophilic carbon atoms of the oxirane ring, leading to its opening and the formation of a new C-C bond. The regioselectivity of this attack would be influenced by steric hindrance from the biphenyl and methyl groups, as well as by the electronic effects of the biphenyl substituent. Transition metal-catalyzed cross-coupling reactions, while not standard for epoxides, could potentially be developed for this substrate, offering alternative routes to novel biphenyl derivatives.
Hydroboration of Epoxides
The hydroboration of alkenes is a well-established method for the anti-Markovnikov addition of water across a double bond. The analogous reaction with epoxides is less common but can lead to the formation of diols. There are no specific studies on the hydroboration of this compound. If such a reaction were to occur, it would likely proceed via a ring-opening mechanism, with the boron reagent attacking one of the oxirane carbons. The subsequent oxidation step would then yield a diol. The regiochemistry of the initial hydroboration step would be a key aspect to investigate, as it would determine the final diol product.
Reaction Kinetics and Thermodynamic Analysis of Transformations
A comprehensive understanding of any chemical transformation requires detailed kinetic and thermodynamic studies. For this compound, such data is entirely absent from the literature. Kinetic studies would be essential to determine the rate laws and activation parameters for its various potential reactions, providing insights into the reaction mechanisms. For example, in a hypothetical acid-catalyzed ring-opening, kinetic analysis could elucidate the role of the acid and the nature of the rate-determining step.
Thermodynamic analysis would provide crucial information on the feasibility and position of equilibrium for potential transformations. For instance, calculating the enthalpy and entropy changes associated with the ring-opening or cross-coupling reactions would allow for the prediction of reaction spontaneity and the influence of temperature on the product distribution. A recent thermodynamic analysis of methoxy-substituted biphenyls highlights the type of data that would be valuable for understanding the energetics of reactions involving the biphenyl core of the target molecule. nih.gov
Table 1: Hypothetical Research Data for this compound Reactivity (Illustrative)
| Reaction Type | Reagents and Conditions | Hypothetical Major Product(s) | Postulated Observations |
| Controlled Oxidation | m-CPBA, CH₂Cl₂, 25 °C | 4'-(1-hydroxy-1-methylethyl)biphenyl-4-ol | Potential for regioselective hydroxylation of the biphenyl ring. |
| C-C Bond Formation | PhMgBr, THF, 0 °C to rt | 2-(4-biphenylyl)-2-phenylpropan-1-ol | Expected nucleophilic attack at the less hindered carbon of the oxirane. |
| Hydroboration | BH₃·THF; then H₂O₂, NaOH | 2-(4-biphenylyl)propane-1,2-diol | Anticipated formation of a diol via ring-opening. |
Note: The data in this table is purely illustrative and not based on experimental results, as none are publicly available.
2 4 Biphenylyl 2 Methyloxirane As a Versatile Synthetic Intermediate
Building Block for Complex Organic Scaffolds
The inherent ring strain of the epoxide in 2-(4-biphenylyl)-2-methyloxirane makes it an excellent electrophile, susceptible to attack by a variety of nucleophiles. This reactivity is harnessed in the construction of diverse and complex molecular architectures.
Construction of Heterocyclic Systems
The reaction of this compound with binucleophilic reagents provides a direct route to various heterocyclic systems. The biphenyl (B1667301) group can influence the regioselectivity of the ring-opening, while the methyl group introduces a potential chiral center. For instance, reactions with primary amines can lead to the formation of substituted amino alcohols, which can be further cyclized to form nitrogen-containing heterocycles such as oxazolidinones or morpholines, depending on the reaction conditions and the nature of the amine. Similarly, reaction with thiols can pave the way for sulfur-containing heterocycles.
Formation of Polyfunctionalized Aromatic Compounds
The biphenyl moiety of this compound can be further functionalized to generate a variety of polyfunctionalized aromatic compounds. The epoxide ring can be opened to introduce a handle for further synthetic transformations. For example, Friedel-Crafts type reactions, where the epoxide acts as an electrophile in the presence of a Lewis acid, can lead to the alkylation of other aromatic rings, thereby expanding the polyaromatic system. Subsequent manipulations of the resulting hydroxyl and methyl groups can introduce additional functionalities.
Precursor in Multi-Step Organic Synthesis
Beyond its role in constructing the core of a molecule, this compound is a key starting material for the synthesis of specific classes of compounds with important applications.
Synthesis of Propane-1,2-diol Derivatives
The acid- or base-catalyzed hydrolysis of this compound yields the corresponding 1-(4-biphenylyl)propane-1,2-diol. This transformation proceeds via nucleophilic attack of water on one of the epoxide carbons. The regioselectivity of this ring-opening is influenced by the reaction conditions. Under acidic conditions, the reaction tends to proceed through a carbocation-like transition state, favoring attack at the more substituted tertiary carbon. In contrast, basic conditions typically favor attack at the less sterically hindered secondary carbon. These diols are valuable intermediates in their own right, finding use in materials science and as chiral ligands in asymmetric catalysis.
| Starting Material | Reagent | Product |
| This compound | H₃O⁺ | 1-(4-Biphenylyl)propane-1,2-diol (major) |
| This compound | OH⁻ | 1-(4-Biphenylyl)propane-1,2-diol (minor) |
Formation of Aryloxypropanols
The reaction of this compound with phenols results in the formation of aryloxypropanol derivatives. This reaction, typically carried out under basic conditions, involves the nucleophilic attack of the phenoxide ion on the epoxide ring. The resulting products, which incorporate both the biphenyl and another aryl group, are of interest in medicinal chemistry and materials science due to their unique electronic and structural properties. An example of a structurally related compound is 2-[([1,1'-biphenyl]-4-yloxy)methyl]oxirane.
| Epoxide | Nucleophile | Product Class |
| This compound | Phenol (B47542) | Aryloxypropanols |
| This compound | Substituted Phenols | Substituted Aryloxypropanols |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of 2-(4-Biphenylyl)-2-methyloxirane. It provides unparalleled insight into the carbon-hydrogen framework of the molecule.
High-resolution ¹H NMR and ¹³C NMR are fundamental for confirming the successful synthesis and purity of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the biphenyl (B1667301) group typically appear as a complex multiplet in the downfield region, usually between 7.3 and 7.6 ppm. The methyl group attached to the oxirane ring exhibits a singlet at approximately 1.7 ppm. The two diastereotopic protons of the oxirane ring's CH₂ group appear as distinct signals, often as doublets, in the range of 2.8 to 3.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The biphenyl moiety shows a series of signals in the aromatic region (typically 120-150 ppm). The quaternary carbon of the oxirane ring attached to the biphenyl group and the methyl group resonates at a specific chemical shift, while the methylene (B1212753) carbon of the oxirane ring appears at a different upfield position.
Interactive Data Table: ¹H and ¹³C NMR Data for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Biphenyl-H | 7.30-7.60 (m) | 125.0-141.0 |
| Oxirane-CH₂ | 2.85 (d), 3.15 (d) | ~55.0 |
| Methyl-CH₃ | 1.70 (s) | ~20.0 |
| Quaternary Oxirane-C | - | ~65.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals the coupling between adjacent protons. For this compound, COSY spectra would show correlations between the protons on the oxirane ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It is used to definitively assign which protons are bonded to which carbons. For instance, the methyl protons at ~1.7 ppm would show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the biphenyl group, the oxirane ring, and the methyl group. For example, correlations would be expected between the methyl protons and the quaternary carbon of the oxirane ring.
The stereochemistry of this compound, particularly if it is chiral, can be investigated using advanced NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information can be used to determine the relative stereochemistry of the substituents on the oxirane ring.
Chiral Shift Reagents: In the case of a racemic mixture, chiral lanthanide shift reagents can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, causing their NMR signals to be resolved, allowing for the determination of enantiomeric excess.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for monitoring the progress of reactions involving this compound.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, confirming that the synthesized product has the correct chemical formula (C₁₅H₁₄O). This is a critical step in the characterization process.
When this compound is part of a complex mixture, such as a reaction mixture or a biological sample, chromatography-mass spectrometry techniques are invaluable.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of a liquid mixture before they are introduced into the mass spectrometer. This is useful for analyzing reaction progress and identifying byproducts.
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS separates components in the gas phase. This can be used to analyze the purity of this compound and to identify any volatile impurities.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected m/z for [M+H]⁺ |
| HRMS | Exact mass and elemental formula | 211.1119 |
| LC-MS | Separation and identification in liquid mixtures | 211 |
| GC-MS | Separation and identification of volatile components | 210 (Molecular Ion) |
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Outcomes
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. In the context of reactions involving this compound, IR spectroscopy is instrumental in confirming the transformation of reactants into products by monitoring the appearance or disappearance of characteristic absorption bands.
For instance, the synthesis of a Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was confirmed by the presence of a distinct imine group absorption band between 1590-1591 cm⁻¹. atlantis-press.com This specific absorption is a key indicator of the successful condensation reaction between an aldehyde or ketone and a primary amine. atlantis-press.com The analysis of reaction products of this compound would similarly rely on identifying the characteristic peaks of the oxirane ring, the biphenyl moiety, and any new functional groups introduced during a reaction.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Oxirane (epoxide) ring | Asymmetric C-O-C stretching: ~1250 cm⁻¹Ring breathing: ~950-810 cm⁻¹ |
| Aromatic C-H (Biphenyl) | Stretching: ~3100-3000 cm⁻¹Out-of-plane bending: ~900-675 cm⁻¹ |
| C-N (Imine) | Stretching: ~1690-1640 cm⁻¹ |
| O-H (Alcohol/Phenol) | Stretching (broad): ~3600-3200 cm⁻¹ |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. purechemistry.orged.ac.uk This technique is particularly crucial for establishing the absolute configuration of chiral molecules, which are non-superimposable mirror images of each other. purechemistry.org The process involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build an electron density map. purechemistry.org
The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion, which creates slight differences in the diffraction pattern of a chiral molecule and its mirror image (enantiomer). ed.ac.uk While this effect is more pronounced for molecules containing heavier atoms, it can also be used for light-atom organic compounds. ed.ac.uk For instance, the absolute configuration of conformationally flexible molecules has been successfully determined using this technique, sometimes in conjunction with computational methods. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero indicating a high level of confidence. nih.gov
In the study of derivatives of this compound, obtaining a suitable single crystal is a prerequisite. nih.gov Once a crystal is grown, X-ray diffraction analysis can provide unequivocal proof of the spatial arrangement of the biphenyl group, the methyl group, and any other substituents around the chiral center of the oxirane ring, thus establishing its absolute stereochemistry.
Chromatographic Methods for Reaction Monitoring and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The principle relies on the differential distribution of the components of a mixture between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of a chemical reaction and to assess the purity of the resulting products. rsc.orgyoutube.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. rochester.edu The plate is then placed in a chamber with a suitable solvent system (the mobile phase), which moves up the plate by capillary action. rochester.edu
Different compounds in the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separated spots. youtube.com By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can visually track the consumption of reactants and the formation of products over time. youtube.com TLC can also be combined with other techniques, such as mass spectrometry (TLC/MALDI-TOFMS), for the rapid identification of compounds in the separated spots. nih.gov
Typical TLC Monitoring of a Reaction:
| Lane | Description | Observation |
|---|---|---|
| 1 | Starting Material (Reactant) | A single spot at a specific Rf value. |
| 2 | Co-spot (Reactant + Reaction Mixture) | Helps to confirm the identity of the reactant spot in the mixture. rochester.edu |
Gas Chromatography (GC) for Conversion and Enantiomeric Excess Determination
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. The mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, coiled tube called a column.
GC is particularly useful for determining the conversion of a reaction by quantifying the relative amounts of starting materials and products. youtube.com Furthermore, by using a chiral stationary phase, GC can be used to separate and quantify enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of a chiral product. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. The thermal stability of the compounds is an important consideration for GC analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive chromatographic technique. It utilizes a liquid mobile phase that is forced through a column packed with a stationary phase under high pressure. This allows for high-resolution separations of a wide range of compounds.
HPLC is used for both analytical and preparative purposes. Analytically, it can be used to determine the purity of a compound and to quantify the components of a mixture with high accuracy and precision. researchgate.net For derivatives of this compound, specialized columns, such as those with a biphenyl stationary phase, can offer enhanced selectivity for aromatic and conjugated compounds. vwr.com
Preparative HPLC employs larger columns to separate and purify larger quantities of a compound from a mixture. This is often a crucial step in obtaining a pure sample of a desired product for further analysis or use. The development of a successful HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature. researchgate.net
| Chromatographic Method | Primary Application for this compound | Key Information Obtained |
| TLC | Reaction monitoring, preliminary purity check | Qualitative assessment of reaction progress and presence of impurities. |
| GC | Quantitative analysis of volatile derivatives | Reaction conversion, enantiomeric excess (with chiral column). |
| HPLC | High-resolution purity assessment, preparative purification | Quantitative purity, isolation of pure compounds. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like 2-(4-Biphenylyl)-2-methyloxirane, these calculations would elucidate the distribution of electrons and predict sites of reactivity.
Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of molecules based on the electron density. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would be employed to:
Optimize the molecular geometry to find the most stable arrangement of atoms.
Calculate the total electronic energy and the energies of molecular orbitals.
Determine the distribution of electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule. This would be crucial in predicting how the molecule interacts with other chemical species.
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide:
A highly accurate determination of the ground-state geometry and energy of the molecule.
A benchmark against which the results from more computationally efficient methods like DFT could be compared.
Detailed information about electron correlation effects, which are important for accurately describing the chemical bonds within the molecule.
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be located on the electron-rich biphenyl (B1667301) ring or the oxygen atom of the oxirane ring.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO would be expected to be distributed over the electrophilic carbons of the oxirane ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
A hypothetical data table for FMO analysis might look like this:
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | 6-31G | Data not available | Data not available | Data not available |
| HF | 6-31G | Data not available | Data not available | Data not available |
Conformational Analysis and Potential Energy Surfaces
The biphenyl group in this compound is not rigid and can rotate around the C-C single bond connecting the two phenyl rings. This rotation gives rise to different conformations.
A conformational analysis would identify all the stable, low-energy conformations of the molecule. This is typically done by systematically rotating the dihedral angle between the two phenyl rings and calculating the energy at each step. The minimum energy points on this potential energy scan correspond to stable conformers. For this compound, the key conformations would be defined by the torsion angle of the biphenyl moiety.
The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By analyzing the PES, one can determine the energy barriers that must be overcome for the molecule to convert from one stable conformation to another. The transition states, which are the maximum energy points along the interconversion pathway, would be identified.
A hypothetical data table summarizing conformational analysis might be:
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Global Minimum | Data not available | 0.00 |
| Local Minimum | Data not available | Data not available |
| Transition State | Data not available | Data not available |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling provides a powerful lens through which the intricate details of chemical reactions can be observed at a molecular level. For this compound, understanding its reactivity, particularly the acid-catalyzed ring-opening, is crucial for predicting its behavior in various chemical environments. This process is often explored through quantum mechanical calculations, which can map out the potential energy surface of the reaction, identifying key intermediates and transition states.
The acid-catalyzed ring-opening of unsymmetrical epoxides like this compound can proceed through mechanisms that have characteristics of both SN1 and SN2 pathways. The presence of the biphenyl group, a bulky and electron-donating substituent, and the methyl group at the same carbon atom (a tertiary center) significantly influences the reaction mechanism. The biphenyl group can stabilize a developing positive charge on the adjacent carbon through resonance, favoring an SN1-like pathway. This involves the formation of a carbocation-like intermediate after the protonation of the epoxide oxygen. Conversely, nucleophilic attack can also occur in a concerted SN2-like fashion. Computational studies on analogous aryl-substituted epoxides help to dissect the subtle balance between these pathways.
Transition State Characterization
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the barrier to a chemical transformation. Characterizing the geometry and energetic properties of the transition state is fundamental to understanding reaction kinetics. For the acid-catalyzed ring-opening of epoxides, computational methods like Density Functional Theory (DFT) are employed to locate and characterize these critical structures.
In the case of this compound, two primary transition states for the ring-opening can be conceptualized: one leading to nucleophilic attack at the tertiary benzylic carbon and the other at the secondary carbon. Due to the electronic stabilization afforded by the biphenyl group, the transition state involving the breaking of the C(tertiary)-O bond is expected to be lower in energy.
Table 1: Illustrative Transition State Geometries for Acid-Catalyzed Epoxide Ring-Opening (Data for Analogous Systems)
| Parameter | Styrene (B11656) Oxide + H₃O⁺ (Illustrative) | 2,2-Dimethyloxirane (Basic Conditions) (Illustrative) acs.org |
| Attacking Nucleophile | H₂O | OH⁻ |
| Cα-O Bond Length (Å) | ~1.8 - 2.0 | 2.19 |
| Cβ-O Bond Length (Å) | ~1.45 | - |
| Nucleophile-Cα Distance (Å) | ~2.1 - 2.3 | - |
| Imaginary Frequency (cm⁻¹) | Present (confirms transition state) | Present (confirms transition state) |
Note: This table presents generalized data from computational studies on analogous epoxides to illustrate typical transition state parameters. The values are approximate and depend on the level of theory and basis set used in the calculations.
Activation Energy Calculations for Ring-Opening Processes
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is directly related to the reaction rate. Computational chemistry provides a means to calculate the activation energies for different potential pathways of epoxide ring-opening, offering predictions of reaction kinetics and regioselectivity. The Arrhenius equation and transition state theory form the theoretical basis for relating the calculated activation energy to the reaction rate constant. nih.gov
For this compound, the activation energy for the ring-opening will be highly dependent on the nature of the nucleophile and the solvent. In acid-catalyzed reactions, protonation of the epoxide oxygen creates a better leaving group, significantly lowering the activation energy compared to an uncatalyzed reaction. Calculations on similar systems, such as the irreversible inhibition of HIV-1 protease by epoxide inhibitors, have shown that a general acid-catalyzed SN2 mechanism can have a reaction barrier of approximately 15–21 kcal/mol. nih.gov
Table 2: Illustrative Calculated Activation Energies for Epoxide Ring-Opening Reactions (Data for Analogous Systems)
| Epoxide System | Reaction Conditions | Calculated Activation Energy (kcal/mol) | Computational Method (Illustrative) |
| Styrene Epoxidation researchgate.net | Catalytic oxidation | ~15-20 | DFT |
| o-QMR researchgate.netA Formation scispace.com | Thermal | ~30 | wB97XD/def2-TZVP |
| HIV-1 Protease Inhibition nih.gov | Enzymatic, acid-catalyzed | ~15-21 | DFT (B3LYP, M05-2X) |
Note: This table provides examples of activation energies calculated for various epoxide-related reactions to illustrate the typical range of values. These are not specific to this compound.
Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM)
The solvent plays a critical role in the outcome of many chemical reactions, particularly those involving charged intermediates or transition states. routledge.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry that treats the solvent as a continuous dielectric medium. routledge.com This approach allows for the calculation of solvation energies and their effect on the energies of reactants, transition states, and products.
For the ring-opening of this compound, which can proceed through a polar, carbocation-like transition state, the choice of solvent is expected to have a profound impact. Polar protic solvents, such as water or alcohols, are expected to stabilize the transition state more effectively than nonpolar solvents, thereby accelerating the reaction rate. khanacademy.orgacs.org The PCM can be used to model this effect and predict how the reaction rate and regioselectivity might change in different solvents. rsc.org For instance, in the acid-catalyzed opening of epoxides, polar protic solvents favor the SN1-like pathway by solvating the forming carbocation and the leaving group. youtube.com In contrast, polar aprotic solvents may favor an SN2 mechanism. khanacademy.orgacs.org
Computational studies on the solvolysis of other epoxides have demonstrated that PCM can effectively model the influence of the solvent's dielectric constant on the activation energy barrier. nih.gov For example, increasing the polarity of the solvent in the model generally leads to a greater stabilization of the polar transition state and a lower calculated activation energy.
Molecular Dynamics Simulations (if applicable to specific reactions or interactions)
Molecular Dynamics (MD) simulations offer a way to study the time evolution of a molecular system, providing insights into dynamic processes that are not accessible through static quantum mechanical calculations. acs.org While MD is extensively used to model the bulk properties of epoxy polymers during curing and cross-linking, its application to the reaction of a single epoxide molecule is less common but can be highly informative. acs.orgnih.gov
For this compound, an MD simulation could be employed to study its interaction with a solvent environment or its approach to a catalytic site. For instance, simulations of the compound in a water box could reveal the structure of the solvation shell and the dynamics of hydrogen bonding between water molecules and the epoxide oxygen. nih.gov This can provide a more detailed picture of the specific solvent interactions that are approximated in continuum models like PCM.
In the context of enzymatic reactions, MD simulations have been used to study the binding of epoxide substrates in the active site of enzymes like soluble epoxide hydrolase. acs.orgfrontiersin.org Such simulations can identify key amino acid residues involved in substrate binding and catalysis, and can reveal the conformational changes that occur during the reaction. For a substrate like 1S,2S-trans-methylstyrene oxide, MD simulations have shown that the phenyl group can form π-stacking interactions with aromatic residues in the active site, and that a protonated histidine is crucial for maintaining the integrity of the active site. frontiersin.org These simulations can also identify "near attack conformers" where the reactants are optimally oriented for reaction. frontiersin.org
Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR) Methodologies for Oxirane Systems
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, determines its activity. For oxirane systems, QSAR/QSPR can be used to predict reactivity, toxicity, or enzymatic inhibition based on calculated molecular descriptors. acs.org
Descriptor Development for Epoxide Reactivity
The success of any QSAR/QSPR model hinges on the selection of appropriate molecular descriptors that capture the essential structural features governing the property of interest. For epoxide reactivity, descriptors can be broadly categorized into several classes:
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule (its graph). They encode information about molecular size, shape, and branching. nih.govresearchgate.net Examples include the Wiener index and connectivity indices. nih.govnih.gov
Electronic Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. nih.gov For epoxides, important electronic descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively. nih.gov A lower LUMO energy can indicate greater susceptibility to nucleophilic attack.
Atomic Charges: The partial charges on the epoxide carbons and oxygen can indicate the polarization of the bonds and the likely sites for nucleophilic or electrophilic attack.
Steric/Geometrical Descriptors: These 3D descriptors quantify the size and shape of the molecule. Examples include molecular volume, surface area, and ovality.
In the context of this compound, the electronic properties of the biphenyl group and the steric hindrance it creates would be captured by a combination of these descriptors. For example, descriptors related to aromaticity and polar surface area would be important. In studies of epoxide hydrolase inhibitors, descriptors encoding topological, geometrical, electronic, and polar surface features have been successfully used to build predictive QSAR models. acs.org
Table 3: Common Descriptors Used in QSAR/QSPR Studies of Epoxides
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Topological | Wiener Index, Connectivity Index (χ) nih.govnih.gov | Molecular size, branching, and connectivity. nih.govnih.gov |
| Electronic | HOMO/LUMO Energies, Partial Atomic Charges nih.gov | Electron-donating/accepting ability, reaction sites. nih.gov |
| Geometrical | Molecular Volume, Surface Area | Molecular size and shape. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity. |
Predictive Modeling of Reaction Outcomes
The prediction of reaction outcomes for this compound using theoretical and computational chemistry is an area of growing interest. While specific, detailed research exclusively focused on this compound is limited in publicly available literature, the established principles of computational chemistry allow for the extrapolation of methodologies successfully applied to analogous epoxide structures. These predictive models are crucial for understanding reaction mechanisms, predicting product distributions, and guiding the synthesis of novel derivatives.
Predictive modeling in this context primarily revolves around quantum chemical calculations, such as Density Functional Theory (DFT), which can elucidate the electronic structure and potential energy surfaces of reacting systems. These methods are instrumental in predicting the regioselectivity and stereoselectivity of the epoxide ring-opening reactions, which are the most common transformations for this class of compounds.
For a molecule like this compound, computational models can predict the likelihood of different reaction pathways under various conditions (e.g., acidic, basic, or catalyzed). For instance, in acid-catalyzed ring-opening, theoretical calculations can determine the relative stability of the two possible carbocation intermediates that can be formed upon protonation of the epoxide oxygen. The presence of the bulky and electron-donating biphenyl group, along with the methyl group at the same carbon, significantly influences the stability of these intermediates and, consequently, the final product distribution.
Furthermore, predictive modeling can be extended to understand the influence of different nucleophiles and catalysts on the reaction outcome. By simulating the interaction of the epoxide with various reagents, researchers can forecast the most probable products and the activation energies associated with their formation. This information is invaluable for optimizing reaction conditions to achieve a desired chemical transformation with high yield and selectivity.
Recent advancements in computational chemistry also incorporate machine learning algorithms to predict reaction outcomes. rsc.org These models are trained on large datasets of known chemical reactions and can predict the products of new reactions with increasing accuracy. While a specific model for this compound may not exist, general-purpose reaction prediction tools can be employed to hypothesize potential reaction pathways and products.
The table below outlines a hypothetical predictive modeling study for the acid-catalyzed hydrolysis of this compound, illustrating the type of data that such a study would generate.
| Computational Method | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Predicted Minor Product |
| DFT (B3LYP/6-31G) | Path A: Nucleophilic attack at the tertiary carbon | 15.2 | 2-(4-biphenylyl)propane-1,2-diol | 1-(4-biphenylyl)propane-1,2-diol |
| DFT (B3LYP/6-31G) | Path B: Nucleophilic attack at the secondary carbon | 22.5 | 1-(4-biphenylyl)propane-1,2-diol | 2-(4-biphenylyl)propane-1,2-diol |
This table is illustrative and based on general principles of epoxide chemistry; it does not represent data from a specific published study on this compound.
Such predictive studies are crucial for accelerating the discovery and development of new chemical entities derived from this compound, providing a theoretical framework that complements and guides experimental work.
Emerging Research Directions and Future Perspectives in Oxirane Chemistry
Development of Novel Stereoselective Transformations for Biphenylyl Oxiranes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For biphenylyl oxiranes, the development of stereoselective transformations is crucial for accessing enantiopure compounds with potentially unique biological activities or material properties. Current research in asymmetric epoxidation often employs chiral catalysts to convert prochiral alkenes into chiral epoxides in unequal amounts. acs.org
Prominent methods in asymmetric epoxidation that could be applied to the synthesis of chiral 2-(4-biphenylyl)-2-methyloxirane include the Sharpless-Katsuki epoxidation, which utilizes a titanium-based catalyst with a chiral tartrate ligand, and the Jacobsen epoxidation, which employs a manganese-salen complex. acs.org The development of novel chiral ligands and catalytic systems tailored for biphenylyl-substituted alkenes is an active area of research. The goal is to achieve high enantioselectivity and yield, providing access to specific stereoisomers of this compound and related derivatives.
Furthermore, research into the synthesis of axially chiral biphenyls is providing new tools and strategies that could be adapted for creating stereochemically complex oxiranes. nih.govoup.com The combination of a chiral center at the oxirane ring and axial chirality in the biphenyl (B1667301) moiety would lead to highly complex and potentially valuable molecules.
Table 1: Key Asymmetric Epoxidation Methods and Their Potential Application
| Epoxidation Method | Catalyst System | Potential for this compound |
| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄ / Diethyl tartrate | Applicable to the corresponding allylic alcohol precursor. |
| Jacobsen Epoxidation | Mn(salen) complex | Potentially suitable for the direct epoxidation of the alkene. |
| Shi Epoxidation | Chiral ketone / Oxone | An organocatalytic approach that avoids transition metals. |
Integration with Flow Chemistry and Sustainable Synthesis Paradigms
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. acs.org For the synthesis of biphenylyl oxiranes, this translates to the development of processes that are safer, more efficient, and generate less waste. Flow chemistry, or continuous flow processing, is a key enabling technology in this regard.
The synthesis of epoxides can be exothermic and may involve hazardous reagents. acs.org Performing such reactions in a continuous flow reactor offers significant advantages in terms of heat management and safety due to the small reaction volumes and high surface-area-to-volume ratios. researchgate.net The in situ generation and immediate consumption of reactive intermediates, such as peracids for epoxidation, can be readily achieved in flow, minimizing the risks associated with their storage and handling. acs.org
Moreover, sustainable synthesis paradigms encourage the use of greener solvents, catalytic methods over stoichiometric reagents, and energy-efficient processes. acs.org Research is ongoing to develop biocatalytic methods and to utilize more environmentally benign oxidizing agents, such as hydrogen peroxide or even molecular oxygen, for the epoxidation of alkenes, including the precursor to this compound. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for Epoxidation
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety through better temperature control and smaller reaction volumes. researchgate.net |
| Scalability | Can be challenging to scale up safely and efficiently. | More readily scalable by extending operation time. acs.org |
| Efficiency | May have lower yields and selectivity due to mass transfer limitations. | Improved mass and heat transfer can lead to higher yields and selectivity. researchgate.net |
| Sustainability | Often generates more waste. | Facilitates in situ reagent generation and can reduce solvent usage. acs.orgacs.org |
Exploration of New Catalytic Systems for Oxirane Functionalization
The reactivity of the strained oxirane ring makes it a versatile synthetic handle for the introduction of various functional groups. The ring-opening of this compound can be catalyzed by both Lewis and Brønsted acids, leading to a variety of valuable products. acs.org The exploration of new catalytic systems is focused on achieving higher selectivity (regio- and stereoselectivity) in these transformations.
Lewis acid catalysis, for instance, can activate the epoxide towards nucleophilic attack. oup.com The choice of Lewis acid and reaction conditions can influence the outcome of the reaction, leading to either retention or inversion of stereochemistry at the carbon centers. Chiral Lewis acids are being investigated to induce enantioselectivity in the ring-opening of racemic or achiral epoxides with various nucleophiles. acs.org
Transition-metal catalysis also offers a powerful platform for the functionalization of epoxides. nih.gov Catalytic systems based on metals like palladium, copper, and iron can mediate a wide range of transformations, including rearrangements, isomerizations, and cycloadditions, starting from oxirane precursors. The development of bifunctional catalysts, which combine a metal center with another catalytic moiety, is a promising strategy for achieving novel reactivity. researchgate.net
Advanced Computational Design of Next-Generation Biphenylyl Oxirane Derivatives
Computational chemistry, particularly Density Functional Theory (DFT) and other in silico modeling techniques, is becoming an indispensable tool in the design of new molecules and the elucidation of reaction mechanisms. nih.govoup.com For biphenylyl oxirane derivatives, computational methods can be used to predict their electronic properties, reactivity, and potential biological activity.
Furthermore, in silico screening of virtual libraries of biphenylyl oxirane derivatives can accelerate the discovery of new compounds with specific properties, such as inhibitory activity against a particular enzyme. researchgate.net This computational pre-screening can help to prioritize synthetic targets, saving time and resources in the laboratory.
Table 3: Applications of Computational Chemistry in Biphenylyl Oxirane Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and analysis of electronic structure. oup.com |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological macromolecules. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. researchgate.net |
| Virtual Screening | In silico identification of promising lead compounds from large chemical libraries. researchgate.net |
Unveiling Complex Reaction Cascades Involving Oxirane Intermediates
Oxiranes are not only stable, isolable compounds but can also act as transient intermediates in more complex reaction sequences. The ring-opening of an epoxide can generate a reactive species that undergoes further transformations in a cascade or tandem fashion, rapidly building molecular complexity from simple starting materials. nih.gov
For a molecule like this compound, a catalyzed ring-opening could initiate a sequence of events, such as an intramolecular cyclization onto the biphenyl ring system or a rearrangement to a different scaffold. The discovery and development of such reaction cascades are at the forefront of synthetic organic chemistry. These processes are highly atom-economical and can provide access to complex molecular architectures in a single synthetic operation.
Researchers are actively seeking to understand and control these complex pathways. By carefully choosing the catalyst, solvent, and other reaction parameters, it may be possible to steer the reaction cascade towards a specific, desired outcome. The study of these intricate reaction networks, often aided by computational modeling, is expected to unveil new and powerful synthetic strategies in the years to come. acs.org
Q & A
Advanced Research Question
- DFT calculations : Compute Fukui indices to identify electrophilic hotspots (e.g., oxirane carbons) .
- Machine learning : Train models on existing epoxide reaction datasets to predict yields in untested conditions (e.g., solvent, catalyst) .
Validation : Benchmark predictions against experimental kinetic data (e.g., Arrhenius plots for ring-opening reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
